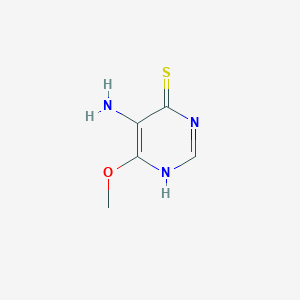

5-Amino-6-methoxypyrimidine-4-thiol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and medicinal research, owing to their diverse biological activities and versatile chemical nature. Current time information in Bangalore, IN.wuxiapptec.com The pyrimidine nucleus is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. acs.org This inherent biological relevance has spurred extensive investigation into synthetic pyrimidine analogues for therapeutic purposes.

These compounds exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. wuxiapptec.comnih.gov The structural versatility of the pyrimidine ring allows for the introduction of various functional groups, enabling fine-tuning of its physicochemical and biological properties. This has led to the development of numerous pyrimidine-based drugs. The amenability of the pyrimidine scaffold to chemical modification makes it a privileged structure in drug discovery and materials science. acs.orgresearchgate.net

Structural Characteristics and Chemical Modifiability of the 5-Amino-6-methoxypyrimidine-4-thiol Core

The 5-Amino-6-methoxypyrimidine-4-thiol core is characterized by a pyrimidine ring substituted with an amino group at position 5, a methoxy (B1213986) group at position 6, and a thiol group at position 4. This specific arrangement of functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential interactions.

A key structural feature of this and related aminopyrimidine-thiol compounds is the potential for tautomerism. The molecule can exist in equilibrium between the thiol form (5-amino-6-methoxypyrimidine-4-thiol) and the thione form (5-amino-6-methoxy-3,4-dihydropyrimidin-4-thione). researchgate.netnih.gov The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature. The amino group can also participate in amino-imino tautomerism. nih.govmdpi.com This tautomeric flexibility is a crucial determinant of the compound's chemical behavior and its potential to engage in various non-covalent interactions.

The chemical modifiability of the 5-Amino-6-methoxypyrimidine-4-thiol core is high, offering multiple avenues for derivatization. The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new substituents. The thiol group is also a versatile handle for chemical modification, readily participating in reactions such as alkylation, oxidation to disulfides or sulfonic acids, and the formation of thioethers. researchgate.net

A plausible, though not explicitly documented, synthetic route to 5-Amino-6-methoxypyrimidine-4-thiol could commence from the commercially available 4,6-dihydroxy-5-methoxypyrimidine. Chlorination of this precursor, for instance using phosphorus oxychloride or a related reagent, would yield 4,6-dichloro-5-methoxypyrimidine. google.com Subsequent regioselective nucleophilic aromatic substitution (SNAr) reactions could then be employed. The introduction of the amino group at the 5-position would likely precede the introduction of the thiol moiety. The thiol group can be introduced by reacting the corresponding chloropyrimidine with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). rsc.org The regioselectivity of these substitution reactions on the pyrimidine ring is a critical aspect of the synthesis design. mdpi.comrsc.org

Below is a table of predicted physicochemical properties for 5-Amino-6-methoxypyrimidine-4-thiol. These values are computationally derived and serve as an estimation.

| Property | Predicted Value |

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight | 157.19 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Tautomer Count | 10 |

| Exact Mass | 157.03098 g/mol |

| Topological Polar Surface Area | 91.6 Ų |

This data is computationally predicted and has not been experimentally verified.

Overview of Research Directions for Aminopyrimidine-thiol Scaffolds

While specific research on 5-Amino-6-methoxypyrimidine-4-thiol is not extensively documented, the broader class of aminopyrimidine-thiol scaffolds is a subject of considerable interest in several areas of chemical research.

One major research direction is in the field of medicinal chemistry . The combination of the amino and thiol groups on the pyrimidine core provides multiple points for interaction with biological targets. These scaffolds can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, related aminopyrimidine derivatives have been investigated as inhibitors of various enzymes, and the introduction of a thiol group can facilitate covalent interactions with target proteins or enhance metal chelation properties. mdpi.comnih.gov

Another promising avenue of research lies in materials science and coordination chemistry . The thiol group can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. The electronic properties of the pyrimidine ring, modulated by the amino and methoxy substituents, can influence the photophysical and electronic properties of these materials, making them potentially useful in catalysis, sensing, or as electronic materials.

Furthermore, the reactivity of the aminopyrimidine-thiol scaffold makes it a valuable building block in organic synthesis . The functional groups can be selectively manipulated to construct more elaborate heterocyclic systems. For example, the amino and thiol groups can participate in cyclization reactions to form fused pyrimidine ring systems, which are themselves important classes of heterocyclic compounds with diverse properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methoxy-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-9-4-3(6)5(10)8-2-7-4/h2H,6H2,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRQWXPFNCLUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=S)N=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394390 | |

| Record name | 5-amino-6-methoxypyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40424-48-4 | |

| Record name | 5-amino-6-methoxypyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Amino 6 Methoxypyrimidine 4 Thiol

Reactions Involving the Thiol Group

The thiol (or sulfhydryl) group is a potent nucleophile, particularly in its deprotonated thiolate form, and is susceptible to oxidation. nih.gov This dual reactivity makes it a valuable functional group for constructing more complex molecules.

The oxidation of thiols is a stepwise process that can yield different products depending on the reaction conditions and the oxidizing agent used. biolmolchem.com

Disulfide Formation: Under mild oxidizing conditions, 5-Amino-6-methoxypyrimidine-4-thiol can undergo a controlled, two-electron oxidation to form the corresponding disulfide. This reaction involves the coupling of two thiol molecules. This conversion is a common pathway for thiols and is significant from both a biological and synthetic standpoint. biolmolchem.comnih.gov The oxidation can be achieved using various reagents, including mild oxidants like dimethyl sulfoxide (B87167) (DMSO) activated by an acid. biolmolchem.com

Sulfonic Acid Formation: The oxidation process can proceed further. The disulfide bond can be cleaved and oxidized, or the initial thiol can be more forcefully oxidized to ultimately yield a sulfonic acid (R-SO₃H). nih.govbiolmolchem.com This transformation typically requires stronger oxidizing agents and more vigorous conditions than disulfide formation. biolmolchem.com The process often proceeds through an intermediate sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H). nih.gov A method for oxidizing thiols and disulfides to sulfonic acids involves using a sulfoxide in the presence of a halogen or hydrogen halide catalyst and excess water. google.com

Table 1: Oxidation Products of the Thiol Group

| Starting Material | Reaction Type | Product | General Conditions |

|---|---|---|---|

| 5-Amino-6-methoxypyrimidine-4-thiol | Mild Oxidation | Bis(5-amino-6-methoxypyrimidin-4-yl) disulfide | Mild oxidizing agents (e.g., DMSO/acid) |

The nucleophilic nature of the thiol group is readily exploited for the formation of carbon-sulfur bonds, leading to thioether derivatives.

S-Alkylation: The most common method for forming thioethers is the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to the more nucleophilic thiolate anion, which then displaces the halide in an SN2 reaction. This method is highly efficient for creating a stable thioether linkage. researchgate.net For instance, 2-benzylthiopyrimidines are synthesized by condensing 2-thiopyrimidines with benzyl (B1604629) halides in a basic medium. researchgate.net

Michael Addition: The thiol group can also participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a highly atom-efficient method for forming C-S bonds and is widely used in organic synthesis. researchgate.net

Peptide Linkages: In peptide chemistry, thioether linkages are formed by reacting a thiol-containing amino acid with a haloacetylated peptide. This creates a stable bond that can be used to construct modified peptides. nih.gov

Annulation reactions involve the formation of a new ring fused to the existing pyrimidine (B1678525) core. The thiol group can act as a key nucleophile to initiate cyclization. For example, substituted pyrazolo[3,4-d]pyrimidine-6-thiol derivatives can be synthesized from 2-mercaptopyrimidine (B73435) precursors by reacting them with hydrazine (B178648) hydrate. nih.gov In this type of reaction, the thiol group remains, while other parts of the molecule react to form the new fused ring. In other instances, a thiol on a quinazoline (B50416) derivative can be used as a handle to build further heterocyclic systems. nih.gov

Reactions Involving the Amino Group

The amino group at the 5-position is a primary nucleophile and can undergo a variety of common reactions for amines, such as alkylation, acylation, and condensation with carbonyl compounds.

N-Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. In the context of related pyrimidine systems, N-alkylation has been shown to enhance the biological activity of the molecule. researchgate.net

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically straightforward and high-yielding. In peptide synthesis, this involves the formation of a peptide bond where the amine group of one amino acid reacts with the activated carboxylic acid of another. mdpi.com

Table 2: Derivatization of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide | N-Alkyl-5-amino-6-methoxypyrimidine-4-thiol |

Imine Formation: The primary amino group can condense with aldehydes or ketones to form imine (Schiff base) derivatives. This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the product. nih.gov These imines can be valuable intermediates for further transformations. For example, Schiff bases have been formed from 4-amino-2-mercaptopyrimidine derivatives as precursors to more complex heterocyclic systems. nih.gov

Amide Derivatives: As mentioned in N-acylation, the formation of amides is a key transformation. The reaction of the amino group with carboxylic acids or their derivatives (like esters or thioesters) is fundamental in the synthesis of many biologically relevant molecules. mdpi.com This reaction proceeds via nucleophilic acyl substitution.

Reactivity of the Pyrimidine Ring and its Substituents

The electron-deficient nature of the pyrimidine ring, amplified by its substituents, makes it susceptible to a range of chemical reactions. This reactivity is harnessed to introduce new functionalities and build more complex molecular architectures.

Halogenated pyrimidines are key intermediates in the derivatization of pyrimidine-based compounds. The presence of a halogen atom provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions. In the context of derivatives of 5-amino-6-methoxypyrimidine-4-thiol, a halogen, typically chlorine, can be introduced at a specific position on the pyrimidine ring, which can then be displaced by a variety of nucleophiles.

For instance, the reactivity of dichloropyrimidines has been explored, where the position of substitution is influenced by the electronic environment of the ring. Generally, cross-coupling reactions on 6-membered nitrogen-containing heteroarenes occur at the C-X bond adjacent to a nitrogen atom. nih.gov However, altering reaction conditions can lead to substitution at positions distal to the nitrogen atoms. nih.gov This selectivity is crucial for the controlled synthesis of specifically substituted pyrimidine derivatives. The ability to perform subsequent nucleophilic aromatic substitution reactions on these selectively cross-coupled products opens up a wide array of synthetic possibilities. nih.gov

| Reagent/Condition | Position of Substitution | Product Type |

| Various Nucleophiles | C4/C6 (Halogenated Intermediates) | Substituted Pyrimidines |

| Organoboron Reagents (in Cross-Coupling) | C4-selective | Aryl/Alkyl Pyrimidines |

| Subsequent Nucleophiles (post-coupling) | Varies | Multifunctionalized Pyrimidines |

This table illustrates the general strategies for nucleophilic aromatic substitution on halogenated pyrimidine intermediates, highlighting the versatility in creating a range of substituted pyrimidine products.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds, styrenes, and conjugated alkenes. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound (like a boronic acid or ester) and a halide or triflate. libretexts.org

In the context of pyrimidine chemistry, Suzuki coupling allows for the introduction of aryl or vinyl groups onto the pyrimidine ring. For dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, the site of the cross-coupling can be controlled. nih.gov While reactions typically favor the position adjacent to a ring nitrogen (C2), specific conditions, including the use of ligand-free systems, can enhance selectivity for the C4 position by a significant margin. nih.gov This tunable selectivity is instrumental in creating diverse molecular scaffolds from pyrimidine precursors. The catalytic cycle of the Suzuki coupling generally proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Reactant 1 (Pyrimidine) | Reactant 2 (Boron Reagent) | Catalyst System | Product |

| Halogenated Pyrimidine | Arylboronic Acid | Pd Catalyst + Base | Aryl-substituted Pyrimidine |

| Dichloropyrimidine | Alkenylboronic Ester | Pd Catalyst + Base | Alkenyl-substituted Pyrimidine |

| 2,5-Dichloropyrimidine | Arylboronic Acid | Ligand-free Pd | C5-selective Aryl-substituted Pyrimidine |

This table provides examples of Suzuki cross-coupling reactions involving pyrimidine substrates, showcasing the formation of C-C bonds and the potential for regioselective synthesis.

The pyrimidine ring can undergo fascinating ring transformations and rearrangements, leading to the formation of different heterocyclic systems. These reactions often occur under specific conditions with nucleophiles and can involve complex mechanistic pathways.

One notable transformation is the conversion of a pyrimidine into a pyridine (B92270) derivative. For example, pyrimidine itself can be converted into 5-ethyl-2-methylpyridine (B142974) when heated with aqueous methylamine (B109427) or ammonia. wur.nl The mechanism of such transformations has been studied using isotopic labeling. wur.nl

Halogenopyrimidines are particularly prone to ring transformations when reacted with strong bases like potassium amide in liquid ammonia. wur.nl For instance, 4-chloro-2-substituted pyrimidines can rearrange to form 2-substituted 4-methyl-s-triazines. wur.nl This process is believed to initiate with the attack of an amide ion at the C6 position, followed by ring-opening and subsequent recyclization. wur.nl In other cases, pyrimidine 1-oxides can undergo ring contraction to form isoxazole (B147169) derivatives. wur.nl

| Starting Pyrimidine | Reagent/Condition | Product Heterocycle |

| Pyrimidine | Aqueous Methylamine/Ammonia, Heat | 5-Ethyl-2-methylpyridine |

| 4-Chloro-2-phenylpyrimidine | KNH2 in liquid NH3 | 2-Phenyl-4-methyl-s-triazine |

| 4-X-6-phenylpyrimidine 1-oxide | Liquid NH3 | 5-Amino-3-phenylisoxazole |

This table summarizes key examples of pyrimidine ring transformations, illustrating the diversity of heterocyclic products that can be accessed from a pyrimidine core.

Investigations into Chemo- and Regioselective Transformations

A key aspect of the chemistry of 5-Amino-6-methoxypyrimidine-4-thiol is the potential for chemo- and regioselective reactions. The molecule possesses three distinct nucleophilic centers: the sulfur of the thiol group, the nitrogen of the amino group, and the nitrogen atoms of the pyrimidine ring. The relative nucleophilicity of these sites can be modulated by the reaction conditions, such as pH and solvent, allowing for selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions with electrophiles, the soft thiol group is expected to react preferentially with soft electrophiles (e.g., alkyl halides), while the harder amino group might react more readily with hard electrophiles (e.g., acyl chlorides).

Regioselectivity comes into play during cyclization reactions. When forming fused rings, there can be multiple possible ring-closure pathways. For example, in the reaction with α-haloketones, the initial S-alkylation is generally favored. However, in subsequent cyclization steps, the amino group could theoretically attack the carbonyl carbon or another electrophilic center, leading to different regioisomers.

Detailed experimental studies would be necessary to fully elucidate the chemo- and regioselective behavior of 5-Amino-6-methoxypyrimidine-4-thiol. Such investigations would involve systematic variation of reaction conditions and careful characterization of the resulting products to understand the factors governing the reaction outcomes.

| Transformation Type | Key Factors | Potential Outcome |

| Chemoselectivity | Nature of electrophile, pH, solvent | Selective S- or N-alkylation/acylation |

| Regioselectivity | Reaction conditions, steric and electronic effects | Formation of specific isomers of fused heterocyclic systems |

Spectroscopic and Advanced Analytical Characterization of 5 Amino 6 Methoxypyrimidine 4 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 5-Amino-6-methoxypyrimidine-4-thiol is anticipated to reveal distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the surrounding functional groups.

Amino (NH₂) Protons: The protons of the amino group at the C5 position are expected to appear as a broad singlet. This broadening is a result of quadrupole effects of the nitrogen atom and potential hydrogen exchange. The chemical shift for these protons in related aminopyrimidines can vary, often appearing in the range of 4.0-7.0 ppm.

Methoxy (B1213986) (OCH₃) Protons: The three protons of the methoxy group at the C6 position would present as a sharp singlet, as they are chemically equivalent and not coupled to any neighboring protons. This signal is typically found in the upfield region of the spectrum, likely between 3.8 and 4.3 ppm. nih.gov

Thiol (SH) Proton: The thiol proton at the C4 position is expected to appear as a singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In similar thiol-containing heterocycles, this peak can be observed in a broad range, sometimes between 3.0 and 4.0 ppm. nih.gov

Pyrimidine (B1678525) Ring Proton: The proton attached to the pyrimidine ring at the C2 position would give rise to a singlet. Its chemical shift would be influenced by the cumulative electron-withdrawing or -donating effects of the substituents. In analogous pyrimidine systems, this proton signal often appears in the downfield region, typically between 7.5 and 8.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Amino-6-methoxypyrimidine-4-thiol

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amino (NH₂) | 4.0 - 7.0 | Broad Singlet |

| Methoxy (OCH₃) | 3.8 - 4.3 | Singlet |

| Thiol (SH) | 3.0 - 4.0 | Singlet |

| Pyrimidine CH | 7.5 - 8.5 | Singlet |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Amino-6-methoxypyrimidine-4-thiol will produce a distinct signal.

C4 (Carbon bearing the thiol group): This carbon is expected to be significantly deshielded and may appear in the range of 170-180 ppm, characteristic of a thione tautomer, which is often favored in such systems.

C6 (Carbon bearing the methoxy group): This carbon, attached to an electronegative oxygen atom, will also be in the downfield region, likely around 160-170 ppm.

C2 (Carbon in the pyrimidine ring): The C2 carbon is anticipated to resonate in the region of 150-160 ppm.

C5 (Carbon bearing the amino group): This carbon's chemical shift will be influenced by the electron-donating amino group and is expected to be found in the range of 110-120 ppm.

Methoxy Carbon (OCH₃): The carbon of the methoxy group will be the most shielded, appearing upfield at approximately 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-6-methoxypyrimidine-4-thiol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C-SH) | 170 - 180 |

| C6 (C-OCH₃) | 160 - 170 |

| C2 | 150 - 160 |

| C5 (C-NH₂) | 110 - 120 |

| OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two bands are observed for a primary amine, corresponding to symmetric and asymmetric stretching. d-nb.info

C-H Stretching: The stretching vibrations of the C-H bond of the pyrimidine ring and the methoxy group are expected in the 2850-3100 cm⁻¹ region. d-nb.info

S-H Stretching: The thiol group's S-H stretching vibration is typically weak and can be found in the range of 2550-2600 cm⁻¹. Its absence could indicate a preference for the thione tautomeric form.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1550-1650 cm⁻¹ region. d-nb.info

N-H Bending: The bending vibration of the N-H bond in the amino group typically appears around 1600-1650 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group should produce a strong absorption band in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C=S Stretching: If the thione tautomer is present, a characteristic C=S stretching band would be observed in the region of 1050-1250 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 5-Amino-6-methoxypyrimidine-4-thiol

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino | N-H Stretch | 3300 - 3500 |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 |

| Thiol | S-H Stretch | 2550 - 2600 |

| Pyrimidine Ring | C=N, C=C Stretch | 1550 - 1650 |

| Amino | N-H Bend | 1600 - 1650 |

| Methoxy | C-O Stretch | 1000 - 1300 |

| Thione | C=S Stretch | 1050 - 1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Amino-6-methoxypyrimidine-4-thiol (C₅H₇N₃OS), the expected monoisotopic mass is approximately 157.0310 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₅H₇N₃OS, the calculated exact mass can be confirmed to several decimal places.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃), the amino group (•NH₂), or the thiol group (•SH), as well as cleavage of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the aromatic system and heteroatoms. The presence of auxochromic groups like -NH₂ and -OCH₃, and a chromophoric -SH group, is expected to influence the absorption maxima (λ_max). The electronic spectra of aminopyrimidines are known to be sensitive to pH, which can be used to study the protonation equilibria of the molecule. sigmaaldrich.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula C₅H₇N₃OS.

Theoretical Elemental Composition for C₅H₇N₃OS:

Carbon (C): ~38.20%

Hydrogen (H): ~4.49%

Nitrogen (N): ~26.73%

Oxygen (O): ~10.18%

Sulfur (S): ~20.40%

A close correlation between the experimental and theoretical values would provide strong evidence for the purity and elemental composition of the synthesized compound.

Chromatographic Techniques (e.g., TLC, LCMS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of reactions and assessing the purity of the final products. For 5-Amino-6-methoxypyrimidine-4-thiol and its derivatives, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are particularly valuable.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. By spotting a small amount of the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized.

Reaction Monitoring:

In the synthesis of substituted pyrimidines, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. For instance, in the synthesis of 2-aminopyrimidine (B69317) derivatives, the reaction progress is monitored using a solvent system of hexane (B92381) and ethyl acetate (B1210297). nih.gov The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. youtube.com The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. youtube.com

Purity Assessment:

After synthesis and purification, TLC can provide a quick check of the purity of 5-Amino-6-methoxypyrimidine-4-thiol. A single, well-defined spot on the TLC plate in multiple solvent systems is a good indication of high purity. The presence of multiple spots suggests the presence of impurities.

Solvent Systems and Visualization:

The choice of solvent system (eluent) is critical for achieving good separation. For polar compounds like aminopyrimidines, mixtures of polar and non-polar solvents are often used. A common strategy for aminopyrimidine derivatives involves varying the ratio of ethyl acetate and hexanes. nih.gov For example, a solvent system of ethyl acetate/hexanes (3:7) has been used for 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine, yielding an Rf value of 0.46. nih.gov For more polar derivatives, the proportion of ethyl acetate can be increased. nih.gov The addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can sometimes improve spot shape and prevent streaking for basic compounds like aminopyrimidines.

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. Alternatively, staining agents can be used. For thiol-containing compounds, specific stains can be employed. For example, iodine vapor can react with thiols, and potassium permanganate (B83412) stain can also be used, where thiols may appear as white spots on a purple background due to the reduction of permanganate. chemscene.com

Table 1: Exemplary TLC Data for Related Aminopyrimidine Derivatives

| Compound | Solvent System (v/v) | Rf Value | Reference |

| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Ethyl Acetate : Hexanes (3:7) | 0.46 | nih.gov |

| 6-Chloro-4-(3,4-dimethoxyphenyl)-2,4-pyrimidinediamine | Ethyl Acetate : Hexanes (4:6) | 0.59 | nih.gov |

| 4-(4-(Heptyloxy)phenyl)-6-chloro-2,4-pyrimidinediamine | Ethyl Acetate : Hexanes (5:5) | 0.48 | nih.gov |

This table presents data for structurally related aminopyrimidine derivatives to illustrate typical TLC parameters.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is an invaluable tool for the purity assessment and characterization of 5-Amino-6-methoxypyrimidine-4-thiol.

Purity Assessment:

LCMS provides a more detailed and quantitative assessment of purity than TLC. The sample is injected into an HPLC system, where it is separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting chromatogram shows peaks corresponding to the different components in the sample, and the area under each peak is proportional to the concentration of that component. This allows for the precise quantification of the purity of 5-Amino-6-methoxypyrimidine-4-thiol and the detection of even minor impurities.

Reaction Monitoring and Characterization:

In addition to purity assessment, LCMS is used to monitor complex reactions and to identify reaction intermediates and byproducts. The high sensitivity and specificity of mass spectrometry allow for the detection and tentative identification of species present in the reaction mixture at very low concentrations.

For the analysis of thiol-containing compounds, derivatization is sometimes employed to improve chromatographic separation and detection sensitivity. For example, amino thiols can be derivatized with reagents like iodoacetamide (B48618) followed by isopropylchloroformate to enhance their separation in reverse-phase liquid chromatography. nih.gov

The chromatographic behavior of pyrimidine bases is highly dependent on the pH of the mobile phase. For the separation of purine (B94841) and pyrimidine bases, an acetate buffer at around pH 4.0 has been found to provide good separation on a reversed-phase column. nih.gov The mobile phase composition, including the type and concentration of buffer and the organic modifier (e.g., methanol (B129727) or acetonitrile), is optimized to achieve the best separation of the target compound from any impurities.

Table 2: Illustrative LCMS Parameters for Analysis of Related Thiol and Pyrimidine Compounds

| Parameter | Description | Example from Literature | Reference |

| Column | Stationary phase for separation | C18 reversed-phase column | nih.gov |

| Mobile Phase | Solvent system for elution | Gradient of acetate buffer (pH 4.0) and methanol | nih.gov |

| Detection | Method of compound detection | Electrospray Ionization (ESI) Mass Spectrometry | nih.gov |

| Derivatization | Chemical modification to improve analysis | Derivatization with iodoacetamide and isopropylchloroformate for amino thiols | nih.gov |

This table provides examples of LCMS conditions used for the analysis of structurally related compounds, which can be adapted for 5-Amino-6-methoxypyrimidine-4-thiol.

By combining the rapid, qualitative insights from TLC with the detailed, quantitative data from LCMS, a comprehensive understanding of the purity and identity of 5-Amino-6-methoxypyrimidine-4-thiol and its derivatives can be achieved.

Computational and Theoretical Studies on 5 Amino 6 Methoxypyrimidine 4 Thiol

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 5-Amino-6-methoxypyrimidine-4-thiol. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Tautomerism Studies (e.g., Thiol-Thione Equilibria)

One of the key aspects of 5-Amino-6-methoxypyrimidine-4-thiol is its potential to exist in different tautomeric forms, primarily the thiol and thione forms. The position of the proton can significantly impact the molecule's properties and its interactions with biological targets.

Computational studies on analogous heterocyclic systems, such as 1,2,4-triazole-3(2H)-thiones, have demonstrated that the stability of tautomers is influenced by the surrounding environment. zsmu.edu.ua For instance, in the gas phase and aprotic solvents, the thione tautomer is generally more stable. zsmu.edu.ua However, in polar, protic solvents, the thiol form can become more favorable due to specific interactions with the solvent molecules. zsmu.edu.ua

Quantum chemical calculations can predict the relative energies of these tautomers, providing a quantitative measure of their stability. The choice of computational method and basis set is crucial for obtaining accurate results. These calculations help in understanding which tautomeric form is likely to be predominant under physiological conditions, which is vital for drug design.

Table 1: Predicted Relative Stability of Thiol-Thione Tautomers in Different Environments (Hypothetical Data for 5-Amino-6-methoxypyrimidine-4-thiol based on analogous systems)

| Tautomer | Environment | Relative Energy (kcal/mol) | Predominant Form |

| Thione | Gas Phase | 0.0 | Thione |

| Thiol | Gas Phase | +2.5 | |

| Thione | Water | +1.8 | Thiol |

| Thiol | Water | 0.0 |

Note: This table is illustrative and based on general principles observed for similar heterocyclic thiols.

Regioselectivity Predictions via GIAO Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool for predicting the regioselectivity of reactions. By calculating NMR chemical shifts, particularly for atoms involved in potential reaction sites, GIAO calculations can help identify the most likely atoms to undergo electrophilic or nucleophilic attack.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional shape of 5-Amino-6-methoxypyrimidine-4-thiol is crucial for its biological activity, as it determines how the molecule fits into the binding site of a target protein. Conformational analysis aims to identify the most stable conformations (arrangements of atoms in space) of the molecule.

Computational methods, such as molecular mechanics and quantum mechanics, are used to optimize the molecular geometry and find the lowest energy conformations. For flexible molecules, techniques like Bayesian optimization combined with quantum chemistry methods have proven efficient in searching the conformational space. nih.gov The analysis of the potential energy surface helps in understanding the flexibility of the molecule and the energy barriers between different conformations.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can provide detailed insights into the step-by-step process of chemical reactions involving 5-Amino-6-methoxypyrimidine-4-thiol. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This helps in understanding the feasibility of a reaction and the factors that control its rate and outcome. For example, modeling the reaction of 5-Amino-6-methoxypyrimidine-4-thiol with an electrophile would help determine whether the reaction proceeds via an SN1 or SN2 mechanism and at which nucleophilic center it is most likely to occur.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. Computational methods play a significant role in deriving these relationships. By analyzing a series of related compounds, it is possible to identify the structural features that are essential for activity.

For pyrimidine (B1678525) derivatives, studies have shown that modifications at different positions of the pyrimidine ring can significantly impact their biological effects. nih.gov For instance, the introduction of a cyano group at position 5 and various substituents at positions 2 and 6 of the pyrimidine core has been explored to develop selective A1 adenosine (B11128) receptor antagonists. nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that predict the activity of new, untested compounds based on their structural properties. These models are invaluable in prioritizing which derivatives of 5-Amino-6-methoxypyrimidine-4-thiol to synthesize and test.

In Silico Design Principles and Virtual Screening for Derivatization

In silico design and virtual screening are powerful computational strategies for discovering new drug candidates. These methods allow for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target.

The process typically involves:

Target Identification: Identifying a protein or enzyme that plays a key role in a disease.

Binding Site Analysis: Characterizing the three-dimensional structure of the target's binding site.

Virtual Screening: Docking a library of virtual compounds, which could include derivatives of 5-Amino-6-methoxypyrimidine-4-thiol, into the binding site and scoring their potential interactions.

Hit Identification: Selecting the compounds with the best scores for further experimental testing.

Studies on other pyrimidine derivatives have successfully used these approaches to identify potent inhibitors for various targets, including vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org The design of novel pyrimidine-5-carbonitrile derivatives, for example, has led to the discovery of compounds with significant anti-proliferative activity. nih.govrsc.org These principles can be directly applied to the design of novel derivatives of 5-Amino-6-methoxypyrimidine-4-thiol for various therapeutic applications.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups makes 5-Amino-6-methoxypyrimidine-4-thiol an exemplary building block for the synthesis of complex heterocyclic structures. The vicinal arrangement of the C4-thiol and C5-amino groups is particularly significant, as it provides a reactive dienophile-like system ready for cyclization reactions. These two groups can react with various bifunctional electrophiles to construct five- or six-membered rings fused to the pyrimidine (B1678525) core.

A prime example of this reactivity is its use in forming fused pyrazole (B372694) systems. Analogous to the reactions of other 6-aminothiopyrimidines, this compound can be expected to react with hydrazine (B178648) to yield pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg In this reaction, the hydrazine would likely first condense with the thiol/thione group and then undergo intramolecular cyclization with the adjacent amino group. This approach offers a direct route to highly functionalized fused heterocycles, which are prominent scaffolds in medicinal chemistry. The amino and thiol groups also enable the formation of other fused systems, such as thiazolo[5,4-d]pyrimidines, through reactions with appropriate one-carbon electrophiles like formic acid or carbon disulfide. sciencescholar.usnih.gov

Precursor for the Construction of Diverse Polycyclic and Fused Heterocyclic Systems

Building upon its role as a versatile starting material, 5-Amino-6-methoxypyrimidine-4-thiol is a key precursor for creating a diverse range of polycyclic and fused heterocyclic architectures. The pyrimidine ring serves as a robust foundation upon which additional rings can be systematically built, leading to complex molecules with potential applications in materials science and drug discovery.

The synthesis of these fused systems often involves cyclocondensation reactions. nih.gov For instance, reacting the compound with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives, a class of compounds known for their biological activities. mdpi.com Similarly, multicomponent reactions involving aldehydes and active methylene (B1212753) compounds can be employed to construct more elaborate fused structures in a single step. sciencescholar.ustandfonline.com The ability to generate complex molecular scaffolds from a relatively simple precursor highlights the synthetic power and efficiency that this building block offers.

Below is a table of potential fused heterocyclic systems that can be synthesized from 5-Amino-6-methoxypyrimidine-4-thiol and the corresponding typical reagents.

| Fused Heterocyclic System | Typical Reagent(s) | Resulting Ring |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine Hydrate | Pyrazole |

| Thiazolo[5,4-d]pyrimidine | Formic Acid, Phosgene derivatives | Thiazole |

| Pyrimido[4,5-d]pyrimidine | Urea, Guanidine, Formamide | Pyrimidine |

| researchgate.netrsc.orgmdpi.comTriazolo[4,3-c]pyrimidine | Acyl Hydrazides | Triazole |

Development of Novel Synthetic Methodologies Capitalizing on the Compound's Functional Groups

The unique reactivity of 5-Amino-6-methoxypyrimidine-4-thiol has spurred the development of novel synthetic methodologies. Modern organic synthesis increasingly focuses on efficiency, atom economy, and environmental sustainability, leading to a rise in one-pot, multicomponent reactions (MCRs). researchgate.net Pyrimidine derivatives are often synthesized using such methods. For example, the Biginelli reaction and its variations provide a classic route to dihydropyrimidinones, and similar strategies can be adapted for thiopyrimidine synthesis. nih.gov

Three-component reactions involving an aldehyde, an active methylene compound like malononitrile, and a thiourea (B124793) derivative are efficient methods for creating highly substituted pyrimidine-thiones. mdpi.comresearchgate.net While these methods build the core ring system, the functional groups on 5-Amino-6-methoxypyrimidine-4-thiol itself allow for further diversification using modern synthetic techniques. The thiol group is particularly amenable to reactions such as S-alkylation and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C4 position. nih.gov The amino group can similarly be functionalized or used to direct further reactions on the pyrimidine ring.

Exploration in Ligand Design and Coordination Chemistry (General)

The field of coordination chemistry benefits greatly from ligands that can form stable and well-defined complexes with metal ions. 5-Amino-6-methoxypyrimidine-4-thiol is an excellent candidate for ligand design due to the presence of multiple potential donor atoms: the sulfur of the thiol group, the nitrogen of the amino group, and the nitrogen atoms within the pyrimidine ring. researchgate.netmdpi.com This arrangement allows the molecule to act as a bidentate or even a tridentate ligand, chelating to a metal center to form stable complexes.

The soft sulfur donor of the thiol group has a strong affinity for soft metal ions like copper(I), mercury(II), and platinum(II), while the harder nitrogen donors can coordinate to a wider range of transition metals. cdnsciencepub.com The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties. The study of such complexes provides fundamental insights into metal-ligand bonding and can lead to the development of new catalysts or materials. nih.govmdpi.com For example, pyrimidine-2-thiolate has been shown to form stable complexes with iron and molybdenum. rsc.org

The potential coordination sites of 5-Amino-6-methoxypyrimidine-4-thiol are summarized in the table below.

| Potential Donor Atom | Type of Donor | Potential Coordination Behavior |

| Thiol Sulfur (S) | Soft Donor | Strong coordination to soft metals (e.g., Cu, Hg, Pt) |

| Amino Nitrogen (N) | Hard/Borderline Donor | Can participate in chelate ring formation |

| Ring Nitrogen (N1) | Hard/Borderline Donor | Can act as a coordination site |

| Ring Nitrogen (N3) | Hard/Borderline Donor | Can act as a coordination site |

Utility as an Intermediate in the Synthesis of Advanced Scaffolds for Chemical Biology Research (Non-Clinical Focus)

In the realm of chemical biology, which seeks to understand biological processes using chemical tools, 5-Amino-6-methoxypyrimidine-4-thiol serves as a valuable intermediate for creating advanced molecular scaffolds. nih.gov The focus here is not on developing drugs, but on synthesizing probes, labels, and other molecules to investigate biological systems.

The thiol group is particularly useful for bioconjugation. It can react selectively with maleimides or other thiol-reactive functionalities on proteins or other biomolecules, allowing the pyrimidine scaffold to be attached as a label or probe. nih.gov This principle is foundational in creating radioimmunoconjugates and other targeted molecular imaging agents. Furthermore, the thiol-to-amine cyclization is an efficient method for generating libraries of macrocyclic compounds for screening purposes. nih.gov The pyrimidine core itself is a "privileged scaffold," appearing in many bioactive molecules, and can be elaborated into fluorescent probes or components of larger, complex molecular architectures designed to interact with specific biological targets for research purposes. nih.govnih.govnih.gov

Q & A

(Basic) What are the established synthetic routes for 5-Amino-6-methoxypyrimidine-4-thiol, and what key reaction conditions influence yield?

A common synthesis involves diazotization and cyclization. For example, 5-Amino-4-mercapto-6-methoxypyrimidine (a structurally analogous compound) is synthesized by dissolving 4,6-dichloro-o-nitropyrimidine in concentrated HCl, followed by slow addition of sodium nitrite at 0–5°C. The reaction mixture is stirred for 2 hours, filtered, and vacuum-dried, yielding a pale yellow solid. Sublimation at 115–125°C under reduced pressure (0.5 mm Hg) further purifies the product, achieving a 67% yield . Key factors affecting yield include precise temperature control during nitrite addition, reaction duration, and sublimation efficiency.

(Basic) How is the structure of 5-Amino-6-methoxypyrimidine-4-thiol confirmed post-synthesis?

Structural confirmation employs:

- Elemental analysis : To verify C, H, N, and S content (e.g., calculated vs. observed values for C₅H₆N₄OS) .

- UV-Vis spectroscopy : Absorption maxima (λ_max) at 234, 261, and 280 nm provide insights into electronic transitions and purity .

- X-ray crystallography : For derivatives like thiadiazolo[5,4-d]pyrimidine, SHELX software refines crystal structures, resolving bond lengths, angles, and packing interactions .

(Advanced) What strategies are recommended for derivatizing 5-Amino-6-methoxypyrimidine-4-thiol into heterocyclic compounds, and how are reaction conditions optimized?

Derivatization often involves nucleophilic substitution or cyclization. For instance:

- Amination : Reacting with anhydrous methylamine in dioxane under reflux converts the methoxy group to methylamino, yielding 90% of 7-methylamino-thiadiazolo[5,4-d]pyrimidine .

- Hydrazine substitution : Treating with 85% hydrazine in ethanol produces hydrazino derivatives (75% yield), requiring rapid precipitation and recrystallization to avoid decomposition .

Optimization includes solvent choice (e.g., ethanol for polar intermediates), controlled reagent addition rates, and short reaction times to minimize side reactions.

(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., UV-Vis λ_max) when characterizing derivatives of this compound?

Discrepancies in λ_max values may arise from solvent polarity, pH, or impurities. Strategies include:

- Comparative analysis : Cross-referencing with published spectra of analogous compounds (e.g., thiadiazolo derivatives in ) .

- Control experiments : Repeating synthesis under inert atmospheres to exclude oxidation artifacts.

- High-resolution techniques : Using HPLC or LC-MS to isolate pure fractions before spectral analysis .

(Advanced) What computational tools are effective in refining the crystal structure of derivatives, and what challenges might arise?

- SHELX suite : Widely used for small-molecule refinement. SHELXL handles high-resolution data and twinned crystals, while SHELXD/SHELXE assist in experimental phasing .

- Challenges : Low-resolution data may require manual adjustment of thermal parameters. For flexible substituents (e.g., methoxy groups), dynamic disorder modeling is critical .

(Basic) What analytical methods are critical for assessing the purity of 5-Amino-6-methoxypyrimidine-4-thiol?

- Melting point analysis : Sharp melting ranges (e.g., 151–152°C) indicate purity .

- TLC/HPLC : Monitor reaction progress and isolate intermediates using silica gel plates or C18 columns.

- NMR spectroscopy : ¹H/¹³C NMR resolves proton environments and confirms substituent positions .

(Advanced) How can researchers design experiments to optimize the synthesis of 5-Amino-6-methoxypyrimidine-4-thiol under scalable conditions?

- DoE (Design of Experiments) : Vary parameters like HCl concentration, nitrite stoichiometry, and cooling rates to identify optimal conditions.

- Flow chemistry : Continuous diazotization in microreactors may improve yield by enhancing mixing and temperature control.

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

(Advanced) What mechanistic insights guide the reactivity of 5-Amino-6-methoxypyrimidine-4-thiol in nucleophilic substitutions?

The thiol (-SH) and amino (-NH₂) groups act as nucleophilic sites. For example:

- Thiol reactivity : The sulfur atom participates in cyclization with nitrous acid, forming thiadiazolo rings via intermediate diazonium salts .

- Amino group stability : Protonation in acidic media prevents undesired side reactions during diazotization. Computational studies (e.g., DFT) can model charge distribution and predict reactive sites .

(Basic) What safety precautions are essential when handling 5-Amino-6-methoxypyrimidine-4-thiol?

- Ventilation : Use fume hoods to avoid inhalation of HCl fumes during synthesis .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents.

- Waste disposal : Neutralize acidic filtrates before disposal to comply with environmental regulations .

(Advanced) How do researchers analyze reaction intermediates or by-products in the synthesis of this compound?

- Mass spectrometry (HRMS) : Identifies molecular ions and fragments of transient intermediates (e.g., diazonium salts).

- X-ray photoelectron spectroscopy (XPS) : Probes sulfur oxidation states in thiol-containing intermediates.

- Isolation techniques : Column chromatography or preparative TLC separates by-products for individual characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.